molecular formula C15H21BrN2O5 B4074969 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid

1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4074969
M. Wt: 389.24 g/mol
InChI Key: KZEJSRRYYIQETB-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and phenoxy groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.C2H2O4/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;3-1(4)2(5)6/h2-3,10,15H,4-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEJSRRYYIQETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-2-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding phenolic derivatives.

    Reduction: Dehalogenated products.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine is used in various scientific research fields:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine
  • 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine
  • 1-[2-(4-Fluoro-2-methylphenoxy)ethyl]piperazine

Uniqueness: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where bromine’s unique properties are desired.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid

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